2-Bromo-6-methylbenzoic acid
Physical Property
Quality Control
Purity Assessment
Researchers requiring a reliable ortho-bromo building block for Pd-catalyzed cross-couplings often face sluggish oxidative addition with chloro analogs, leading to low turnover and byproducts. 2-Bromo-6-methylbenzoic acid overcomes this bottleneck with its kinetically favorable C-Br bond (BDE ~60-80 kJ/mol lower than C-Cl), enabling high-yield Suzuki couplings under mild conditions.
- Serves as direct precursor to PPAR-modulator esters and anti-inflammatory/analgesic API intermediates.
- Available at ≥98% purity (GC), with characteristic mp 108-112 °C for rapid identity verification vs. regioisomers.
- Ships globally from multiple stock points; no DEA or REACH restrictions apply.
Molecular Formula
C8H7BrO2
Molecular Weight
215.04 g/mol
CAS No.
90259-31-7
Cat. No.
B1273155
⚠ Attention: For research use only. Not for human or veterinary use.